1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a dihydroquinoline group, a triazolopyrimidine group, and a methoxyphenyl group. These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing various moieties, have shown significant antioxidant and anticancer activities. These compounds exhibited higher antioxidant activity than ascorbic acid and were tested for their cytotoxicity against human glioblastoma and breast cancer cell lines, indicating potential for therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Synthesis of Functionalized Heterocycles
Research on the synthesis of functionalized azepino[1,2-b]isoquinolines, which are key structural features of the alkaloid quinocarcin, showcases the utility of these compounds in the development of new pharmaceuticals. Such studies involve complex synthesis routes and demonstrate the versatility of heterocyclic compounds in medicinal chemistry (Koepler et al., 2004).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, indicating the role of such compounds in developing new antimicrobial agents. This research highlights the potential use of these compounds in addressing microbial resistance (Bektaş et al., 2010).
Synthesis Methodologies
Studies on the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones through a one-pot carboxamidation/aldol-type condensation process illustrate the innovative methodologies in heterocyclic chemistry. These methodologies facilitate the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals (Chouhan & Alper, 2009).
Photophysics and Theoretical Studies
Research into the photophysics of dihydroquinazolinone derivatives provides insights into their photophysical properties, which are important for applications in materials science, such as in the development of optical materials and sensors (Pannipara et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-17-9-4-8-16(12-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-11-5-7-15-6-2-3-10-18(15)27/h2-4,6,8-10,12,14H,5,7,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUDBSKOMBNFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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